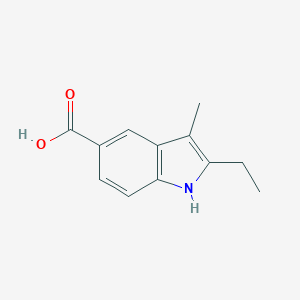

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-3-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10-7(2)9-6-8(12(14)15)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGEQHHRAECKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Preamble: The Analytical Challenge

In modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The substitution pattern on a core scaffold can dramatically alter pharmacological activity, making precise characterization paramount. This guide presents a comprehensive, multi-technique approach to the structure elucidation of a novel indole derivative, 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. We will proceed as if this compound were a newly synthesized, unknown entity, demonstrating how a logical, synergistic application of modern analytical techniques leads to an irrefutable structural assignment. This document is designed for researchers and drug development professionals, focusing not just on the protocols themselves, but on the strategic rationale that dictates the analytical workflow.

Section 1: Foundational Analysis - Molecular Formula and Functional Group Identification

The initial phase of any structure elucidation puzzle involves answering two fundamental questions: "What is its mass and elemental composition?" and "What functional groups are present?". Mass spectrometry and infrared spectroscopy provide rapid, high-quality data to address these points.

Mass Spectrometry (MS): Defining the Molecular Blueprint

The first and most critical step is to determine the compound's molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality of Experimental Choice: We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, providing a clear [M+H]⁺ or [M-H]⁻ peak. This is crucial for establishing the intact molecular weight without significant premature fragmentation.

An ESI-HRMS analysis in negative ion mode is predicted to yield a prominent [M-H]⁻ ion. For 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid (C₁₂H₁₃NO₂), the exact mass provides the elemental composition, confirming the molecular formula and ruling out other isobaric possibilities.

Expected Fragmentation: Even with soft ionization, some in-source fragmentation can occur, providing preliminary structural clues. The fragmentation of indole derivatives is often characterized by cleavages in the side chains and preservation of the stable indole core.[1][2][3] A characteristic loss for a carboxylic acid is the neutral loss of CO₂ (44 Da).

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Monoisotopic Mass | 203.0946 u | |

| HRMS (ESI-) [M-H]⁻ | 202.0873 u | Confirms elemental composition. |

| Key Fragment [M-H-CO₂]⁻ | 158.0975 u | Indicative of a carboxylic acid moiety. |

Infrared (IR) Spectroscopy: A Rapid Functional Group Survey

Fourier-Transform Infrared (FTIR) spectroscopy provides a quick and non-destructive method to identify the key functional groups within the molecule. The spectrum is a molecular fingerprint, with specific bond vibrations corresponding to distinct absorption bands.

Interpreting the Spectrum: For our target molecule, several characteristic peaks are expected:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[4]

-

N-H Stretch (Indole): A moderate, sharp peak typically appearing around 3400-3300 cm⁻¹.[5]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (ethyl, methyl) C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700-1680 cm⁻¹. Conjugation with the aromatic ring can shift this to a slightly lower wavenumber.

-

C=C Stretches (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the indole ring.

The presence of these key bands provides strong, corroborating evidence for an indole ring bearing a carboxylic acid and aliphatic substituents.

Section 2: Mapping the Carbon-Proton Framework with 1D NMR

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Based on the molecular formula (C₁₂H₁₃NO₂), we expect to see 12 distinct carbon signals (assuming no molecular symmetry).

Predicted Chemical Shifts (δ) in ppm:

-

Carbonyl (C=O): ~170-175 ppm. The carboxylic acid carbon is typically deshielded.

-

Aromatic/Indole Carbons: ~100-140 ppm. Eight signals are expected for the indole core. The specific shifts are influenced by the substituents.[6][7]

-

Aliphatic Carbons: ~10-30 ppm. The ethyl (-CH₂CH₃) and methyl (-CH₃) carbons will appear in the shielded, upfield region.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides detailed information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -COOH | > 11.0 | Broad Singlet | 1H | Highly deshielded, exchangeable proton of the carboxylic acid. |

| Indole N-H | ~8.0 - 9.0 | Broad Singlet | 1H | Deshielded, exchangeable proton on the indole nitrogen.[6] |

| Aromatic H-4 | ~8.1 | Singlet (or narrow d) | 1H | H-4 is adjacent to the C5-substituent, expected to be a singlet or a doublet with a small ⁴J coupling. |

| Aromatic H-6 | ~7.8 | Doublet of Doublets (dd) | 1H | Exhibits ortho coupling to H-7 and meta coupling to H-4. |

| Aromatic H-7 | ~7.3 | Doublet (d) | 1H | Exhibits ortho coupling to H-6. |

| Ethyl -CH₂- | ~2.8 | Quartet (q) | 2H | Adjacent to the three protons of the methyl group (n+1=4). |

| Methyl -CH₃ | ~2.3 | Singlet (s) | 3H | Attached to C3 of the indole ring, no adjacent protons. |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | 3H | Adjacent to the two protons of the methylene group (n+1=3). |

Section 3: Assembling the Puzzle - The Power of 2D NMR Correlation

While 1D NMR provides a wealth of information, it does not explicitly show which atoms are connected. 2D NMR experiments are the definitive tools for assembling the molecular structure by revealing through-bond correlations. The logic of this workflow is crucial for ensuring an unambiguous assignment.

¹H-¹H COSY: Identifying Proton Spin Systems

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Key Correlation 1: A cross-peak between the quartet at ~2.8 ppm and the triplet at ~1.3 ppm would definitively confirm they belong to the same ethyl group (-CH₂-CH₃).

-

Key Correlation 2: Cross-peaks between the aromatic protons at ~7.8 ppm (H-6) and ~7.3 ppm (H-7) would confirm their ortho relationship on the benzene ring portion of the indole.

¹H-¹³C HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a correlation map between each proton and the carbon to which it is directly attached.[8][9] This is the most reliable method for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal at ~2.3 ppm (C3-CH₃) would show a cross-peak to its corresponding carbon signal in the aliphatic region of the ¹³C spectrum.

¹H-¹³C HMBC: The Definitive Structural Link

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[8][9][10] This allows for the connection of isolated spin systems and the definitive placement of substituents.

Crucial HMBC Correlations for 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid:

-

Placement of Ethyl Group: The protons of the ethyl -CH₂ group (~2.8 ppm) should show a correlation to C2 and C3. This confirms the ethyl group is attached to C2.

-

Placement of Methyl Group: The protons of the methyl singlet (~2.3 ppm) should show correlations to C2, C3, and the bridgehead carbon C3a. This confirms the methyl group is at the C3 position.

-

Placement of Carboxylic Acid: The aromatic proton H-4 (~8.1 ppm) and H-6 (~7.8 ppm) should both show correlations to the carbonyl carbon (~172 ppm). This definitively places the carboxylic acid at the C5 position. The H-4 correlation is particularly informative, as it connects the substituent to a specific position on the benzene ring portion.

Section 4: Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and rigorous protocols must be followed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of LC-MS grade methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters: Set capillary voltage to 3.5 kV, cone voltage to 30 V, source temperature to 120°C, and desolvation gas (N₂) flow to 600 L/hr.

-

Acquisition: Acquire data in negative ion mode over a mass range of m/z 50-500. Use a lock mass (e.g., leucine enkephalin) for continuous internal calibration to ensure mass accuracy below 5 ppm.

-

Data Processing: Process the raw data to identify the [M-H]⁻ ion and calculate its elemental composition using the instrument's software.

Protocol 2: NMR Spectroscopy (1D and 2D)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to slow the exchange of the -OH and N-H protons, allowing them to be observed more clearly.[9]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[11][12]

-

¹H NMR Acquisition: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for good signal-to-noise.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs provided by the spectrometer manufacturer.

-

COSY: Acquire with 8-16 scans per increment over a spectral width covering all proton signals.

-

HSQC: Optimize the ¹J C-H coupling constant to ~145 Hz.

-

HMBC: Optimize the long-range coupling constant (ⁿJ C-H) to 8 Hz to observe typical 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.

Conclusion

The structure elucidation of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is a systematic process of evidence accumulation. HRMS establishes the molecular formula, and FTIR identifies the key chemical functionalities. 1D NMR provides the initial map of the proton and carbon frameworks. However, it is the strategic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—that provides the conclusive, interlocking evidence required for unambiguous assignment. By correlating every atom through its bonding network, this workflow transforms a chemical puzzle into a confirmed molecular structure, ready for further investigation in the drug development pipeline.

References

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica.

- Ethyl 5-Hydroxy-2-methylindole-3-carboxyl

- 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. (n.d.). PubChem.

- Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). SciSpace.

- Study of Mass Spectra of Some Indole Derivatives. (2025).

- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore. (n.d.). MDPI.

- Supporting Information for Regioselective Synthesis of 2,3′-Biindoles Mediated by an NBS- Promoted Homo-coupling of Indoles. (n.d.). The Royal Society of Chemistry.

- FT-IR spectrum of control indole. (n.d.).

- 13C NMR spectroscopy of indole deriv

- NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023).

- Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega.

- FTIR spectra of carboxylic acids || H-bonding & conjug

- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI.

- NMR STUDIES OF INDOLE. (n.d.). HETEROCYCLES.

- Study of Mass Spectra of Some Indole Deriv

Sources

- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

Chemical and physical properties of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Foreword for the Research Professional: The landscape of drug discovery and materials science is built upon a foundational understanding of molecular characteristics. This guide is structured to provide a comprehensive technical overview of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative. While specific experimental data for this exact molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established principles of physical organic chemistry. It aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and analyzing this compound, thereby enabling its potential application in synthetic and medicinal chemistry. We will delve into its structural and electronic properties, predict its physicochemical parameters, and provide actionable, field-tested protocols for its characterization.

Molecular Structure and Core Chemical Identity

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid belongs to the indole class of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a fused benzene and pyrrole ring. The specific substitutions at the 2, 3, and 5 positions dictate its unique chemical personality.

-

Indole Core: The indole ring system is electron-rich and aromatic, making it a privileged scaffold in medicinal chemistry due to its ability to participate in various biological interactions.

-

2-Ethyl & 3-Methyl Groups: These alkyl substituents are electron-donating groups (EDGs) that increase the electron density of the indole ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. They also add steric bulk and increase the lipophilicity of the molecule.

-

5-Carboxylic Acid Group: This is a strong electron-withdrawing group (EWG) that decreases the electron density of the benzene portion of the indole ring. Crucially, it imparts acidic properties to the molecule and provides a key handle for forming salts, esters, or amides, which is vital for modulating solubility and for synthetic elaboration.

The interplay between the electron-donating alkyl groups and the electron-withdrawing carboxylic acid defines the molecule's overall electronic profile and subsequent reactivity.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties. Values are calculated based on chemical structure or estimated by analogy with structurally similar indole carboxylic acids.

| Property | Value / Predicted Range | Rationale & Cited Analogs |

| Molecular Formula | C₁₂H₁₃NO₂ | Derived from structure. |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown powder | Typical appearance for indole derivatives.[1] |

| Melting Point (°C) | 180 - 220 | Carboxylic acids exhibit strong hydrogen bonding, leading to relatively high melting points. The melting point of the related Ethyl 5-Hydroxy-2-methylindole-3-carboxylate is 205-209 °C.[1] The presence of the free acid suggests a potentially higher range. |

| Boiling Point (°C) | > 350 (decomposes) | High melting point and strong intermolecular forces suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH), polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group allows for deprotonation in base to form a soluble carboxylate salt. The indole core provides sufficient organic character for solubility in polar organic solvents.[2] |

| pKa | 4.0 - 5.0 | The pKa of benzoic acid is ~4.2. The indole ring system will slightly modify this, but the value is expected to be in the typical range for aromatic carboxylic acids. |

Synthesis and Purification Workflow

A plausible and robust synthetic route to 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is the Fischer Indole Synthesis . This classic and versatile method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.

Proposed Synthetic Pathway

Caption: Proposed Fischer Indole Synthesis route.

Step-by-Step Synthesis Protocol

Causality: The choice of 4-hydrazinobenzoic acid provides the necessary phenylhydrazine moiety with the carboxylic acid already in the correct position (para to the hydrazine). 2-Pentanone is selected as the ketone partner because its structure will directly yield the desired 2-ethyl and 3-methyl substitution pattern on the indole ring upon cyclization. Polyphosphoric acid (PPA) is an excellent catalyst as it serves as both the acid and a dehydrating agent.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add 1.1 equivalents of 2-pentanone to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward directly.

-

-

Fischer Indole Cyclization:

-

To the hydrazone (or the reaction mixture from the previous step), add an excess of an acid catalyst. Polyphosphoric acid (PPA) is effective; alternatively, a mixture of sulfuric acid in ethanol can be used.

-

Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Self-Validation: The disappearance of the hydrazone spot and the appearance of a new, typically more polar spot (due to the N-H group) on the TLC plate indicates successful cyclization.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice or into cold water. This will precipitate the crude product.

-

Adjust the pH to be slightly acidic (pH 3-4) with a sodium bicarbonate solution to ensure the carboxylic acid is protonated and insoluble.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification via Recrystallization: The primary purification method for this solid product is recrystallization. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

-

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Protocols for Spectroscopic and Chromatographic Analysis

Causality: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. The broad O-H stretch and the sharp C=O stretch are unmistakable signatures of the carboxylic acid, while the N-H stretch confirms the indole ring.

-

Protocol:

-

Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks.

-

-

Expected Absorptions:

-

~3300 cm⁻¹ (sharp): Indole N-H stretch.

-

~3300-2500 cm⁻¹ (very broad): Carboxylic acid O-H stretch.[3]

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

-

~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretches (ethyl and methyl groups).

-

~1680 cm⁻¹ (strong, sharp): Carboxylic acid C=O (carbonyl) stretch.[3]

-

~1600-1450 cm⁻¹ (medium): C=C stretches of the aromatic rings.

-

Causality: NMR provides the most detailed structural information, confirming the connectivity of all protons and carbons in the molecule. ¹H NMR confirms the substitution pattern, while ¹³C NMR confirms the carbon count and types.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve carboxylic acids and show the acidic protons).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

-

Predicted ¹H NMR Signals (in DMSO-d₆):

-

~12.0 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH).

-

~11.0 ppm (singlet, broad, 1H): Indole N-H proton.

-

~7.5-8.0 ppm (multiplet, 3H): Protons on the benzene ring (H-4, H-6, H-7). The exact splitting pattern will depend on their coupling.

-

~2.7 ppm (quartet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

~2.2 ppm (singlet, 3H): Methyl protons at the 3-position (-CH₃).

-

~1.2 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

-

-

Predicted ¹³C NMR Signals (in DMSO-d₆):

-

~168 ppm: Carboxylic acid carbonyl carbon.

-

~130-140 ppm: Quaternary carbons of the indole ring.

-

~110-125 ppm: Aromatic CH carbons of the indole ring.

-

~20-25 ppm: Ethyl methylene carbon.

-

~10-15 ppm: Methyl and ethyl terminal carbons.

-

Causality: MS provides the exact molecular weight of the compound, serving as a final confirmation of the molecular formula.

-

Protocol:

-

Dissolve a small amount of sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in both positive and negative modes.

-

-

Expected Results:

-

Positive Mode (ESI+): [M+H]⁺ at m/z 204.24.

-

Negative Mode (ESI-): [M-H]⁻ at m/z 202.24.

-

Causality: HPLC is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is ideal for this molecule due to its moderate polarity.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid. A typical gradient might be 10% B to 90% B over 20 minutes.[4] Formic acid is preferred for MS compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the indole ring absorbs (e.g., 220 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

-

-

Self-Validation: A pure sample should result in a single, sharp, symmetrical peak. The peak area percentage can be used to quantify purity, which should ideally be >95% for research applications.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the chemical and physical properties of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. While based on predictions and analogies, the provided protocols for synthesis, purification, and analysis are robust and grounded in established chemical principles. These methodologies offer a clear path for any researcher to synthesize and confidently characterize this molecule. The functional handles—the carboxylic acid for derivatization and the indole N-H for substitution—make this compound a versatile building block for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas where indole scaffolds have shown promise, such as in the development of antimicrobial or anticancer agents.[1][5]

References

-

Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

-

Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available from: [Link]

-

Al-Hourani, B. J., El-Elimat, T., & Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

-

ChemSynthesis. methyl 3-acetyl-1H-indole-5-carboxylate. Available from: [Link]

-

PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. Available from: [Link]

-

Li, Y., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14383-97. Available from: [Link]

-

SIELC Technologies. Indole-5-carboxylic acid. Available from: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science. Available from: [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

Sources

Biological activity of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Foreword: Charting a Course for Discovery

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the biological landscape of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. It is important to note at the outset that this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide is structured not as a review of established facts, but as a strategic roadmap for investigation. We will leverage our expertise to dissect the molecule's structural features, extrapolate potential biological activities from closely related analogues, and provide robust, field-proven experimental protocols to systematically elucidate its therapeutic potential. This is a guide for discovery, designed to equip you with the rationale and the methodology to pioneer the scientific understanding of this novel indole derivative.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and its ability to participate in various non-covalent interactions mean it is frequently found in molecules targeting a wide array of biological targets, from neurotransmitter receptors to enzymes.[1][3] Derivatives of indole carboxylic acids, in particular, have shown promise in diverse therapeutic areas including oncology, infectious disease, and neurology.[3][4]

Our subject molecule, 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, possesses a substitution pattern that suggests several avenues for biological activity. The carboxylic acid at the 5-position is a key feature, often involved in critical binding interactions with protein targets. The alkyl substituents at the 2 and 3 positions will influence the molecule's lipophilicity, metabolic stability, and steric interactions within a binding pocket.

Synthesis Strategy: A Validated Pathway to the Core Molecule

Proposed Synthetic Workflow

The proposed synthesis would begin with a Fischer indole synthesis between 4-hydrazinobenzoic acid and 2-pentanone. This would directly install the 2-ethyl and 3-methyl groups. The final step would be the protection of the indole nitrogen, if necessary, followed by esterification or direct use of the carboxylic acid. An alternative, and perhaps more controlled route, would adapt the synthesis of ethyl 2-methylindole-5-carboxylate, which involves the formation of a substituted indole followed by desulfurization.[5]

Below is a conceptual workflow for the synthesis and purification of the target compound.

Caption: High-level workflow for synthesis and purification.

Hypothesized Biological Activities & Experimental Validation

Based on the activities of structurally similar indole-5-carboxylic acid derivatives, we can postulate several high-probability biological roles for 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. For each hypothesis, we present a detailed, self-validating experimental protocol.

Hypothesis 1: Cytotoxic Activity in Cancer Cell Lines

Rationale: 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated promising cytotoxic effects against breast cancer cells with minimal impact on normal cell lines.[3] The indole-5-carboxylic acid scaffold is therefore a rational starting point for investigating novel anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the dose-dependent cytotoxic effect of the compound on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

Step-by-Step Methodology:

-

Cell Culture: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 0 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation System: The inclusion of both a vehicle control and a well-characterized positive control ensures that the assay is performing as expected and that any observed effects are due to the test compound.

Hypothesis 2: Antioxidant Activity

Rationale: The indole nucleus is known to be an effective scavenger of free radicals. Various indole derivatives have been reported to possess significant antioxidant capacities.[6] Oxidative stress is implicated in a multitude of diseases, making antioxidant activity a valuable therapeutic property.[6]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a rapid and reliable method to screen for in vitro antioxidant activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a stock solution of the test compound in methanol and create a serial dilution series.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. Ascorbic acid should be used as a positive control.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Caption: Mechanism of the DPPH antioxidant assay.

Hypothesis 3: Neurological Activity via 5-HT Receptor Modulation

Rationale: The indole structure is a well-known pharmacophore for serotonin (5-HT) receptors, particularly the 5-HT₂A receptor.[7] Modulation of this receptor is a key mechanism for many antipsychotic and psychedelic drugs. Given that metabolites of antidepressants can contain an indole-5-carboxylic acid moiety, exploring this target is a logical step.[8]

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

This assay will determine if the compound can bind to the 5-HT₂A receptor and displace a known radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human 5-HT₂A receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand, like spiperone) from total binding. Plot the displacement curve and calculate the Ki (inhibition constant).

Data Summary and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.

| Assay | Cell Line / Target | Endpoint | Result (Hypothetical) |

| MTT Cytotoxicity | MCF-7 | IC₅₀ (µM) | To be determined |

| MTT Cytotoxicity | A549 | IC₅₀ (µM) | To be determined |

| MTT Cytotoxicity | HDF (normal) | IC₅₀ (µM) | To be determined |

| DPPH Scavenging | - | IC₅₀ (µg/mL) | To be determined |

| Receptor Binding | 5-HT₂A | Ki (nM) | To be determined |

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. The proposed hypotheses, rooted in the known activities of related indole derivatives, offer a scientifically sound starting point. The detailed protocols are designed to generate robust and interpretable data.

Positive results in any of these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: If cytotoxic, investigate the mechanism (e.g., apoptosis, cell cycle arrest).

-

In Vivo Efficacy: Test promising compounds in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to optimize potency and selectivity.

The exploration of novel chemical entities is the lifeblood of drug discovery. We are confident that this technical guide will serve as an invaluable resource in uncovering the biological and therapeutic potential of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid.

References

-

Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

-

Frontiers in Microbiology. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Retrieved from [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

-

MDPI. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]

-

PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]

-

PubMed Central (PMC). (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Scaffold: A Privileged Core in Modern Drug Discovery and Development

An In-Depth Technical Guide for Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structure, consisting of a benzene ring fused to a pyrrole ring, confers a remarkable ability to engage in various biological interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1] This versatility makes the indole scaffold a "privileged structure," frequently found in natural products, endogenous molecules like the neurotransmitter serotonin, and a multitude of synthetic drugs approved by the FDA.[2][3][4] This guide provides a comprehensive overview of the role of indole compounds in drug discovery, from fundamental chemistry and synthesis to their multifaceted therapeutic applications, mechanisms of action, and future outlook.

Part 1: The Chemistry and Synthesis of the Indole Nucleus

The chemical properties of the indole ring are central to its utility in drug design. The nitrogen atom's lone pair of electrons contributes to the aromatic system, making the ring electron-rich and reactive.[1] Electrophilic substitution reactions predominantly occur at the C3 position of the pyrrole ring.[2] Understanding and controlling the synthesis and functionalization of the indole core is paramount for creating novel therapeutic agents.

Foundational Synthetic Methodologies

Chemists have developed numerous strategies to construct the indole scaffold, each offering distinct advantages for accessing specific substitution patterns.[5]

-

Fischer Indole Synthesis : One of the oldest and most reliable methods, it involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6] This method's robustness has made it a staple in pharmaceutical synthesis.[6][7]

-

Leimgruber–Batcho Indole Synthesis : Particularly popular in the pharmaceutical industry, this high-yielding method allows for the synthesis of a wide variety of substituted indoles and is amenable to large-scale production.[6][7]

-

Modern & Green Approaches : Contemporary research focuses on developing more environmentally benign synthetic routes. These include using ionic liquids, water as a solvent, microwave irradiation, and nanoparticle catalysts to improve efficiency and reduce waste.[8]

Experimental Protocol: Fischer Indole Synthesis (One-Pot Microwave-Assisted)

This protocol describes a rapid, one-pot synthesis of a substituted indole, adapted from established methodologies.[7] The causality behind using microwave irradiation is to significantly accelerate the reaction rate, reducing synthesis time from hours to minutes. The use of an acid catalyst is crucial for promoting the key[6][6]-sigmatropic rearrangement of the intermediate hydrazone.

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

-

Phenylhydrazine (1.0 mmol)

-

Acetophenone (1.0 mmol)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst

-

Ethanol (5 mL)

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Ethyl acetate/Hexane mixture (for TLC)

-

Rotary evaporator

Procedure:

-

Reactant Combination: In a 10 mL microwave synthesis vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in 5 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of polyphosphoric acid (or ZnCl₂). The acid protonates the hydrazone intermediate, facilitating the subsequent cyclization and ammonia elimination steps.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. The sealed vessel allows the reaction to be performed above the solvent's boiling point, further increasing the reaction rate.

-

Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 3:7 ethyl acetate/hexane mixture to monitor the consumption of starting materials and the formation of the product.

-

Work-up and Isolation: Quench the reaction by pouring the mixture into ice-cold water. The product will often precipitate. Collect the solid by filtration.

-

Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 2-phenylindole using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). A self-validating system requires the obtained spectra to match the expected patterns for the target molecule.

Part 2: Therapeutic Applications and Mechanisms of Action

Indole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as drugs for numerous diseases.[3][9][10][11]

Anticancer Therapeutics

The indole scaffold is a prolific source of anticancer agents.[12] Its ability to interact with various enzymatic targets and receptors allows for the disruption of key pathways involved in cancer progression.[12]

-

Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole-containing natural products, are classic examples of anticancer drugs that target tubulin, a critical component of the cell's cytoskeleton.[13][14] By inhibiting tubulin polymerization, these agents arrest the cell cycle in mitosis, leading to apoptosis.[14] Modern synthetic indole derivatives continue to be developed as tubulin inhibitors, with molecular docking studies confirming their binding to sites like the colchicine-binding site on tubulin.[13]

-

Kinase Inhibition: Many indole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer. Sunitinib, for example, is a multi-kinase inhibitor with an indole core used to treat renal cell carcinoma and other cancers.

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer drugs. Indole-based hydroxamic acid derivatives have shown potent inhibition of HDAC1 and HDAC6, leading to increased histone acetylation, cell cycle arrest, and apoptosis in cancer cells.[13] In preclinical xenograft models, these compounds demonstrated significant tumor growth inhibition with better efficacy and lower toxicity than the standard inhibitor SAHA.[13]

-

Hormone Receptor Modulation: In hormone-dependent cancers like breast cancer, indole derivatives have been designed to target estrogen receptor alpha (ER-α).[13] Certain indole-oxadiazole compounds have shown potent antiproliferative activity against ER-α-positive breast cancer cells, with binding affinities significantly higher than the standard drug bazedoxifene.[13]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and it is frequently hyperactivated in cancer. Several novel indole derivatives have been specifically designed to suppress this pathway in cancer treatment.[13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole compounds.

Anti-inflammatory and Analgesic Agents

The indole structure is present in widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which reduces pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[13] Newer research focuses on developing indole derivatives that modulate key inflammatory pathways such as NF-κB and COX-2, offering potential treatments for chronic inflammatory diseases.[9][13]

Antimicrobial and Antiviral Agents

Indole derivatives have shown significant potential against a range of pathogens.[8][9]

-

Antibacterial: Indole itself acts as a signaling molecule in bacteria, regulating processes like biofilm formation and drug resistance.[7] Synthetic indole compounds have been developed that exhibit potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Antimalarial: The indole nucleus is a privileged scaffold for antimalarial drug discovery.[1] Natural indole alkaloids and synthetic hybrids have demonstrated the ability to interfere with parasite growth by inhibiting hemozoin formation, intercalating into parasite DNA, or modulating parasite signaling pathways.[1]

-

Antiviral: The indole scaffold is being investigated for activity against various viruses, including SARS-CoV-2.[15] Repurposed indole-containing drugs and novel synthetic analogs are being explored as potential inhibitors of viral replication.[15]

Neurological and Psychiatric Disorders

The structural similarity of indole to the neurotransmitter serotonin makes it a key scaffold for drugs targeting the central nervous system (CNS).

-

Antidepressants: Vilazodone is an antidepressant that functions as a partial agonist of the 5HT-1A receptor and a selective serotonin reuptake inhibitor.[2] The indole moiety plays a crucial role in its binding to the target receptor.[2]

-

Antipsychotics: Sertindole, a phenylindole derivative, is an antipsychotic medication used to treat schizophrenia.[2] It acts selectively on dopaminergic neurons in the limbic and cortical regions of the brain.[2]

-

Antimigraine: The "triptan" class of drugs, used for acute migraine treatment, are indole derivatives that act as agonists for serotonin 5-HT receptors.

Part 3: Drug Discovery Workflow, Challenges, and Future Perspectives

The journey of an indole compound from a laboratory curiosity to a clinical therapeutic is complex, involving rigorous screening, optimization, and testing.

A Typical Drug Discovery Workflow

The development of novel indole-based drugs follows a structured, multi-stage process. The causality of this workflow is to systematically identify potent and selective compounds while simultaneously de-risking them for safety and pharmacokinetic issues.

Caption: A generalized workflow for indole-based drug discovery.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing a "hit" compound into a "lead" candidate.[1] By systematically modifying the indole scaffold—adding, removing, or changing functional groups at different positions—researchers can understand how chemical structure influences biological activity.[1] For example, in antimalarial indoles, SAR studies have revealed how specific substitution patterns and molecular hybridization can overcome drug resistance mechanisms.[1]

| Modification to Indole Scaffold | Observed Effect on Biological Activity | Rationale / Example |

| Substitution at N1 | Can alter solubility and metabolic stability. | Protecting the N-H can prevent unwanted metabolism. |

| Substitution at C3 | Often critical for target binding. | The electron-rich nature of C3 makes it a key interaction point.[2] |

| Substitution on Benzene Ring (C4-C7) | Modulates lipophilicity and electronic properties. | Adding halogens can enhance binding affinity or alter pharmacokinetics.[1] |

| Hybridization with other Pharmacophores | Can create multi-target drugs or overcome resistance. | Indole-quinoline hybrids combine functionalities to fight chloroquine-resistant malaria.[1] |

Challenges in Development

Despite their promise, the development of indole-based drugs is not without challenges:[1]

-

Toxicity: Some indole alkaloids exhibit cytotoxicity, requiring careful chemical modification to improve their selectivity for pathological targets over healthy cells.[1] For instance, the natural compound harmine has antitumor properties but is limited by toxicological effects.[16]

-

Pharmacokinetic Issues: Poor water solubility, metabolic instability, and low bioavailability are common hurdles that can prevent a potent compound from becoming a viable drug.[1]

-

Drug Resistance: As with any therapeutic class, the potential for pathogens or cancer cells to develop resistance to indole-based drugs is a significant concern.[1]

Future Perspectives

The future of indole-based drug discovery is bright, driven by technological and strategic advancements:

-

Computational Drug Design: In silico methods, such as molecular docking and machine learning, are accelerating the discovery process by predicting the binding of virtual indole libraries to biological targets, reducing time and cost.[1][15]

-

Targeted Delivery Systems: Innovative formulation strategies and targeted delivery systems are being developed to overcome pharmacokinetic challenges and reduce off-target toxicity.

-

Hybrid Molecules: The design of hybrid molecules that combine an indole scaffold with other pharmacophores is a promising strategy to create multi-target drugs and combat drug resistance.[1]

Conclusion

The indole scaffold is a uniquely versatile and privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs across a wide range of therapeutic areas. Its chemical tractability, combined with its ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. While challenges related to toxicity, pharmacokinetics, and resistance persist, ongoing innovations in synthesis, computational design, and targeted therapies are paving the way for the next generation of highly effective and selective indole-based medicines.

References

- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.

-

Indole. (n.d.). In Wikipedia. Retrieved January 23, 2026. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]

-

Indole as an emerging scaffold in anticancer drug design. (2023). AIP Publishing. [Link]

-

Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects[v1] | Preprints.org [preprints.org]

- 15. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Vilsmeier-Haack Reaction for Functionalizing Indole Rings: Application Notes and Protocols

Abstract: The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency, mild conditions, and operational simplicity in formylating electron-rich aromatic systems.[1][2] Its application to the indole nucleus is particularly significant, providing a direct and high-yielding pathway to indole-3-carboxaldehyde, a pivotal precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying mechanism, step-by-step experimental protocols, critical process parameters, and troubleshooting advice for the successful application of the Vilsmeier-Haack reaction to indole rings.

The Core Principle: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution.[2] The process begins with the in-situ formation of a potent electrophile, the Vilsmeier reagent, which then attacks the electron-rich indole ring. The inherent electronic properties of indole dictate the reaction's remarkable regioselectivity.

Generation of the Vilsmeier Reagent

The active electrophile, a chloroiminium salt known as the Vilsmeier reagent, is generated by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[3] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester leaving group to yield the highly electrophilic Vilsmeier reagent.

Caption: Diagram 1: Formation of the Vilsmeier Reagent

Electrophilic Attack and Regioselectivity on Indole

The indole ring system is an electron-rich heterocycle.[1] Due to the nitrogen atom's lone pair delocalization, the pyrrole moiety is significantly more activated towards electrophilic attack than the benzene ring. Molecular orbital calculations and resonance theory confirm that the C3 position is the most nucleophilic and sterically accessible site. Consequently, the Vilsmeier reagent is selectively attacked by the C3 position of the indole. This attack disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized cationic intermediate (a Wheland intermediate).

Aromatization and Hydrolysis

The intermediate rapidly undergoes deprotonation to restore aromaticity, yielding an enamine-iminium salt. This salt is stable under the anhydrous reaction conditions. During the aqueous work-up, this intermediate is readily hydrolyzed to furnish the final product, indole-3-carboxaldehyde, and releases dimethylamine hydrochloride.

Caption: Diagram 2: Reaction Mechanism on the Indole Ring

Experimental Guide: Synthesis of Indole-3-Carboxaldehyde

This section provides a reliable, field-proven protocol for the formylation of indole. Adherence to safety precautions is paramount due to the nature of the reagents involved.

Critical Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Reaction Quenching: The work-up procedure involves adding the reaction mixture to ice water. This is an exothermic process. Perform this step slowly and carefully behind a safety shield in the fume hood.

Materials and Reagents

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water & Ice

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole

This protocol is adapted from established procedures and is optimized for a high yield of indole-3-carboxaldehyde.[3]

Table 1: Reagent Stoichiometry and Parameters

| Reagent | Molar Eq. | Molarity | Amount (for 10 mmol Indole) |

| Indole | 1.0 | - | 1.17 g |

| DMF | 6.0 | 12.9 M | 4.65 mL |

| POCl₃ | 1.5 | 10.9 M | 1.40 mL |

| Solvent | - | - | Anhydrous DMF acts as solvent |

| Temperature | - | - | 0°C to 90°C |

| Reaction Time | - | - | 2-4 hours |

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (4.65 mL). Cool the flask to 0°C using an ice-water bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.40 mL) dropwise to the cooled DMF via a dropping funnel over 15-20 minutes. Maintain the temperature below 10°C throughout the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.

-

Substrate Addition: Dissolve indole (1.17 g) in a minimal amount of anhydrous DMF (~2 mL) and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90°C and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (~100 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Neutralization: The resulting aqueous solution will be acidic. Carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH reaches 7-8. The product will precipitate as a pale-yellow solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure indole-3-carboxaldehyde.

Caption: Diagram 3: Experimental Workflow

Process Optimization and Troubleshooting

The success of the Vilsmeier-Haack reaction hinges on careful control of experimental parameters.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. 2. Insufficient heating (time or temp). 3. Incomplete Vilsmeier reagent formation. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Increase reaction time or temperature slightly; monitor by TLC. 3. Allow sufficient time for POCl₃ and DMF to react at 0°C before adding indole. |

| Formation of Dark Tar | 1. Overheating or prolonged reaction time. 2. Reaction temperature during POCl₃ addition was too high. | 1. Reduce reaction temperature or time. 2. Maintain strict temperature control (<10°C) during the formation of the Vilsmeier reagent. |

| Side Product Formation | 1. Incorrect stoichiometry. 2. Presence of highly activating groups on the indole ring may lead to diformylation. | 1. Use the recommended 1.5 equivalents of POCl₃. Excess reagent can lead to side reactions.[1] 2. For highly reactive indoles, consider milder conditions or alternative formylating agents. |

Applications in Medicinal Chemistry and Beyond

The product, indole-3-carboxaldehyde, is not merely an endpoint but a versatile synthetic hub. Its aldehyde functionality allows for a multitude of subsequent transformations, making it a valuable building block in drug discovery. It serves as a precursor for:

-

Schiff Base Formation: Reaction with primary amines to form imines, which are ligands for metal complexes or can be reduced to secondary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To extend the carbon chain and introduce double bonds.

-

Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, respectively.

-

Synthesis of Fused Heterocycles: Acting as an electrophile in cyclization reactions to build more complex, biologically active scaffolds.[1]

The indole-3-carboxaldehyde core is found in numerous molecules with demonstrated anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties, underscoring the Vilsmeier-Haack reaction's enduring importance in medicinal chemistry.[1]

References

-

Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27464. [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194. [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

-

Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

-

Aghazadeh, M., & Ramazani, A. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 257-265. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Application Notes & Protocols for the Purification of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Purity for 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold, appearing in numerous pharmacologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications and regulatory filings. This document provides a comprehensive guide to the purification of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, detailing robust protocols for crystallization, chromatography, and acid-base extraction. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.

Understanding the Physicochemical Landscape

The purification strategy for 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is dictated by its molecular structure. The presence of both a hydrophobic indole ring system and a hydrophilic carboxylic acid group governs its solubility. While sparingly soluble in water, it exhibits good solubility in polar organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] This differential solubility is the cornerstone of the purification techniques described herein.

Table 1: Solubility Profile of Indole Carboxylic Acid Derivatives in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group facilitates dissolution.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Moderate to High | Dipole-dipole interactions and the ability to solvate both the aromatic ring and the carboxylic acid group lead to good solubility.[1] |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | The hydrophobic nature of these solvents does not favorably interact with the polar carboxylic acid moiety.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Favorable interactions with the indole π-system contribute to solubility.[1] |

| Aqueous | Water | Low | The hydrophobic character of the indole ring dominates, leading to poor water solubility.[1] |

Purification Workflow Overview

The purification of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, by-products, and colored impurities.

Caption: General purification workflow for 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Principle of the Method

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, being a carboxylic acid, will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid. The desired product is then recovered by acidifying the aqueous layer, causing the carboxylic acid to precipitate.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the carbon dioxide gas that is generated.

-

Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain the aqueous layer into a clean flask.

-

Re-extraction: Add more saturated NaHCO₃ solution to the organic layer and repeat the extraction process to ensure complete recovery of the product. Combine the aqueous extracts.

-

Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3). The 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.

Principle of the Method

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble at the higher temperature or remain soluble at the lower temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Step-by-Step Protocol

-

Solvent Selection: Based on the solubility data, a polar protic solvent like ethanol or a mixed solvent system such as ethanol/water or ethyl acetate/hexane is a good starting point.[3]

-

Dissolution: Place the crude 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, you can then place the flask in an ice bath.[4]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Table 2: Troubleshooting Recrystallization

| Issue | Potential Cause | Suggested Solution |

| No crystals form | Too much solvent used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |

| Oiling out | The compound is insoluble in the solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. | Add a co-solvent in which the compound is less soluble. |

| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. This is not always effective and may reduce yield. |

Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar solubility profiles to the product, column chromatography is the method of choice.

Principle of the Method